1,3,5-Tribenzhydryl-1,3,5-triazinane
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Overview
Description
1,3,5-Tribenzhydryl-1,3,5-triazinane is a nitrogen-containing heterocyclic compound characterized by a triazinane ring substituted with benzhydryl groups at the 1, 3, and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,5-Tribenzhydryl-1,3,5-triazinane typically involves the cyclotrimerization of benzhydryl-substituted imines. One common method includes the reaction of benzhydryl chloride with hexamethylenetetramine under acidic conditions, followed by cyclization to form the triazinane ring . The reaction conditions often require controlled temperatures and the presence of a suitable catalyst to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize efficiency and minimize by-products. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions: 1,3,5-Tribenzhydryl-1,3,5-triazinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding triazinane oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of partially or fully reduced triazinane derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include triazinane oxides, reduced triazinane derivatives, and substituted triazinanes with various functional groups .
Scientific Research Applications
1,3,5-Tribenzhydryl-1,3,5-triazinane has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3,5-Tribenzhydryl-1,3,5-triazinane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various catalytic processes, influencing reaction pathways and outcomes . Additionally, the triazinane ring structure allows for interactions with biological macromolecules, potentially leading to bioactive effects .
Comparison with Similar Compounds
1,3,5-Trinitro-1,3,5-triazinane (RDX): A well-known explosive with a triazinane ring substituted with nitro groups.
1,3,5-Triaryl-1,3,5-triazinane: Compounds with aryl groups at the 1, 3, and 5 positions, used in various chemical applications.
Uniqueness: 1,3,5-Tribenzhydryl-1,3,5-triazinane is unique due to its benzhydryl substituents, which impart distinct steric and electronic properties.
Properties
Molecular Formula |
C42H39N3 |
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Molecular Weight |
585.8 g/mol |
IUPAC Name |
1,3,5-tribenzhydryl-1,3,5-triazinane |
InChI |
InChI=1S/C42H39N3/c1-7-19-34(20-8-1)40(35-21-9-2-10-22-35)43-31-44(41(36-23-11-3-12-24-36)37-25-13-4-14-26-37)33-45(32-43)42(38-27-15-5-16-28-38)39-29-17-6-18-30-39/h1-30,40-42H,31-33H2 |
InChI Key |
SGHJAMVUKGYVQK-UHFFFAOYSA-N |
Canonical SMILES |
C1N(CN(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5)C(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
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